8-Thiabicyclo[3.2.1]octan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKOKPMEUSMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301967 | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90049-53-9 | |
| Record name | NSC147633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Chemical Transformations of 8 Thiabicyclo 3.2.1 Octan 3 Ol
Esterification Reactions, e.g., 3-O-Acetylation
The hydroxyl group of 8-thiabicyclo[3.2.1]octan-3-ol is readily susceptible to esterification, a common strategy for modifying polarity and bioavailability. The 3-O-acetylation, yielding this compound, 3-acetate, is a notable example. This transformation has been observed in biochemical contexts. When 8-thiabicyclo[3.2.1]octan-3-one, the ketone precursor, was administered to transformed root cultures of Datura stramonium, it was metabolized into reduction products, including this compound and the subsequently formed 3-O-acetyl ester. researchgate.net This biological acetylation highlights the scaffold's acceptance by enzymatic systems involved in tropane (B1204802) alkaloid biosynthesis. researchgate.netresearchgate.net
Table 1: Acetylation of this compound
| Reactant | Reaction Type | Product | Context |
|---|
Functionalization at Different Positions of the 8-Thiabicyclo[3.2.1]octane Scaffold
Beyond the C-3 position, the 8-thiabicyclo[3.2.1]octane skeleton can be functionalized at several other sites, enabling the synthesis of a diverse library of compounds. uvic.ca The corresponding ketone, 8-thiabicyclo[3.2.1]octan-3-one, serves as a key intermediate for many of these modifications, particularly through its enolate chemistry. acs.orgcanada.ca
Research has demonstrated the feasibility of introducing substituents at various ring positions:
C-2 Position: In the development of monoamine transporter inhibitors, the C-2 position has been a primary site for functionalization. A common strategy involves the introduction of a 2-carbomethoxy group, often followed by the addition of an aryl group at the C-3 position. nih.govnih.gov This approach has yielded a family of potent 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues. researchgate.net
C-6 and C-7 Positions: The feasibility of modifying the C-6 and C-7 positions has also been investigated. In one study, 6,7-dichloro-8-thiabicyclo[3.2.1]octane was shown to react with weak nucleophiles such as water, alcohols, and ethanoic acid. gla.ac.uk These reactions resulted in substitution products with retention of stereochemistry, demonstrating a pathway to C-6 and C-7 functionalized derivatives. gla.ac.uk
Table 2: Examples of Functionalization on the 8-Thiabicyclo[3.2.1]octane Scaffold
| Starting Material | Position(s) Functionalized | Reagents/Conditions | Resulting Functional Groups |
|---|---|---|---|
| 8-Thiabicyclo[3.2.1]octan-3-one | C-2, C-3 | 1. Enolate formation 2. Suzuki coupling | 2-Carbomethoxy, 3-Aryl nih.govnih.gov |
Exploration of Novel 8-Thiabicyclo[3.2.1]octane Derivatives as Ligand Scaffolds
The structural similarity of the 8-thiabicyclo[3.2.1]octane core to tropane alkaloids has made it an attractive scaffold for designing ligands that target the central nervous system. gla.ac.uk A significant area of research has been the development of these derivatives as inhibitors of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which are key targets in the search for medications to treat cocaine abuse. nih.govnih.gov
Key findings from these explorations include:
Potent and Selective Inhibition: Several 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues have been identified as potent and selective inhibitors of DAT and SERT. nih.govresearchgate.net
Structure-Activity Relationships (SAR): The stereochemistry at the C-3 position is crucial for activity. For instance, the 3β-(3,4-dichlorophenyl) analogue is a highly potent inhibitor of both DAT (IC₅₀ = 5.7 nM) and SERT (IC₅₀ = 8.0 nM). nih.govnih.gov In contrast, the corresponding 3α-aryl diastereomers show much weaker potency. researchgate.net
Unsaturated Derivatives: Introduction of a double bond between C-2 and C-3 can dramatically increase selectivity. The 3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene derivative is a potent DAT inhibitor (IC₅₀ = 4.5 nM) with over 800-fold selectivity versus SERT. nih.govresearchgate.net
Scaffold Diversification: Further modifications, such as replacing the 2-carbomethoxy group with bioisosteric groups like a 2-isoxazole ring, have also yielded potent DAT inhibitors. researchgate.net
Table 3: Biological Activity of 8-Thiabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-thiabicyclo[3.2.1]octane | 5.7 | 8.0 | ~1.4 |
| 3-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | 4.5 | >3600 | >800 |
| 3β-(4-Chlorophenyl)-2-(3-phenylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octane | 7.0 | 1700 | ~243 |
Data sourced from Bioorganic & Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters. nih.govresearchgate.net
Role of 8 Thiabicyclo 3.2.1 Octan 3 Ol in Biochemical Pathway Perturbation Studies
Investigation as a Biochemical Tool in Tropane (B1204802) Alkaloid Biosynthesisresearchgate.netresearchgate.netnih.gov
The utility of 8-thiabicyclo[3.2.1]octan-3-one and its derivatives stems from their ability to be metabolized by and interact with enzymes in the tropane alkaloid pathway, leading to predictable shifts in the accumulation of various alkaloids. researchgate.netnih.gov This has been particularly well-demonstrated in plant cell cultures, which provide a controlled system for studying these metabolic processes.
When transformed root cultures of Datura stramonium were supplied with 8-thiabicyclo[3.2.1]octan-3-one, the compound was extensively metabolized. researchgate.net The primary metabolic products identified were the reduction product, 8-thiabicyclo[3.2.1]octan-3-ol, which is analogous to tropine (B42219), and its acetylated form, 3-O-acetyl-8-thiabicyclo[3.2.1]octan-3-ol. researchgate.net This metabolic conversion indicates that the plant's enzymatic machinery, specifically the reductases involved in tropane alkaloid biosynthesis, can recognize and process this sulfur-containing analogue.
The introduction of 8-thiabicyclo[3.2.1]octan-3-one into Datura stramonium root cultures resulted in a significant disruption of the native tropane alkaloid profile. researchgate.netresearchgate.net A notable decrease in the levels of hyoscyamine (B1674123) and its precursor, tropine, was observed. researchgate.net Conversely, the concentration of pseudotropine, an isomer of tropine, was found to increase. researchgate.netresearchgate.net This differential effect on the accumulation of tropine and pseudotropine points to a specific interaction of the analogue with the enzymes that regulate the branch point in the pathway leading to these two isomers. researchgate.netnih.gov
The observed changes in alkaloid levels upon administration of 8-thiabicyclo[3.2.1]octan-3-one are summarized in the table below:
| Compound | Effect on Concentration |
| Hyoscyamine | Decreased researchgate.net |
| Tropine | Decreased researchgate.net |
| 3α-acetoxytropane | Decreased researchgate.net |
| Pseudotropine | Increased researchgate.netresearchgate.net |
Differential Effects on Tropinone (B130398) Reductase Enzymes (TRI and TRII)
The bifurcation in the tropane alkaloid biosynthesis pathway is controlled by two key enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). researchgate.net TRI stereospecifically reduces tropinone to tropine (a 3α-ol), the precursor for hyoscyamine and scopolamine. researchgate.netmdpi.com In contrast, TRII reduces tropinone to pseudotropine (a 3β-ol), which can be a precursor for other alkaloids like calystegines. researchgate.netmdpi.com The differential effects of 8-thiabicyclo[3.2.1]octan-3-one and its reduced forms on these two enzymes are central to their utility as biochemical probes. nih.gov
In vitro studies have demonstrated that tropinone reductase I (TRI) from Datura stramonium can metabolize 8-thiabicyclo[3.2.1]octan-3-one. nih.gov The enzyme recognizes the sulfur analogue as a substrate and reduces it. In contrast, tropinone reductase II (TRII) shows little to no activity towards this compound. science.gov This substrate specificity of TRI for 8-thiabicyclo[3.2.1]octan-3-one is a key factor in its ability to perturb the tropane alkaloid pathway. A Michaelis-Menten constant (Km) of 0.035 mM has been determined for TRI with 8-thiabicyclo[3.2.1]octan-3-one as the substrate. nih.gov
The reduced forms of 8-thiabicyclo[3.2.1]octan-3-one, namely the 3α- and 3β-isomers of this compound, exhibit inhibitory effects on tropinone reductase I. researchgate.netnih.gov Both isomers were found to inhibit TRI, with the 3β-isomer being a more potent inhibitor than the 3α-isomer. nih.gov The I50 values, which represent the concentration of inhibitor required to reduce enzyme activity by half, were determined to be 0.081 mM for 8-thiabicyclo[3.2.1]octan-3α-ol and 0.021 mM for 8-thiabicyclo[3.2.1]octan-3β-ol. nih.gov This inhibition of TRI further contributes to the observed decrease in tropine and hyoscyamine levels in plant cultures fed with the sulfur analogue.
The inhibitory effects are summarized in the following table:
| Inhibitor | Target Enzyme | I50 Value (mM) |
| 8-Thiabicyclo[3.2.1]octan-3α-ol | Tropinone Reductase I | 0.081 nih.gov |
| 8-Thiabicyclo[3.2.1]octan-3β-ol | Tropinone Reductase I | 0.021 nih.gov |
Mechanistic Investigations of 8 Thiabicyclo 3.2.1 Octane Interactions in Biological Systems
Ligand Binding Affinity and Selectivity to Monoamine Transporters (DAT, SERT)
Studies on 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues have demonstrated that this class of compounds can act as potent and selective inhibitors of both DAT and SERT. nih.gov The selectivity of these compounds often arises from a decreased activity at the SERT. nih.gov For instance, the 3β-(3,4-dichlorophenyl) analogue shows high potency at both DAT and SERT, with IC50 values of 5.7 nM and 8.0 nM, respectively. nih.gov In contrast, the 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue is a potent inhibitor of DAT with an IC50 of 4.5 nM but exhibits over 800-fold selectivity for DAT versus SERT. nih.gov
The binding affinities of these compounds are determined through competitive studies. nih.gov [3H]WIN 35,428 is used to label the dopamine (B1211576) transporter, while [3H]citalopram is used to label the serotonin (B10506) transporter. nih.gov
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 3β-(3,4-dichlorophenyl) analogue | 5.7 | 8.0 | 1.4 |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue | 4.5 | >3600 | >800 |
Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the 8-thiabicyclo[3.2.1]octane scaffold influence binding affinity and selectivity for monoamine transporters. It has been observed that altering the stereochemistry at the C2 and C3 positions on the tropane (B1204802) skeleton can lead to selectivity for DAT over SERT. researchgate.net Specifically, tropanes with a "flattened" skeleton, such as 2,3-unsaturated derivatives, or those with a boat configuration (3α-aryl) are generally more selective for DAT inhibition compared to the chair-configured 3β-aryl analogues. researchgate.net
The nature of the substituent at the C3 position also plays a crucial role. The rank order of potency based on the C3 substituent is generally 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.net This indicates that electron-withdrawing groups on the phenyl ring enhance binding affinity.
Biological enantioselectivity is a well-documented phenomenon for 8-aza and 8-oxa tropanes, and this holds true for the 8-thia analogues as well. nih.govresearchgate.net To investigate this, the enantiomers of 3,4-dichlorophenyl-substituted 8-thia compounds were studied. researchgate.net
The research revealed that for the 3β-aryl analogues, there is a robust enantioselectivity of over 10-fold for DAT inhibition, with the (1R)-configuration being the eutomer (the more potent enantiomer). nih.gov In contrast, the enantioselectivity for DAT inhibition was limited (approximately 2-fold) for both the 3-aryl-2,3-unsaturated and the 3α-aryl analogues. nih.gov
| Compound Type | DAT Inhibition Enantioselectivity (fold difference) | More Potent Enantiomer Configuration |
|---|---|---|
| 3β-aryl analogues | >10 | (1R) |
| 3-aryl-2,3-unsaturated analogues | ~2 | (1R) |
| 3α-aryl analogues | ~2 | (1R) |
Role of the 8-Heteroatom (Sulfur vs. Nitrogen) in Molecular Recognition
A pivotal finding in the study of bicyclo[3.2.1]octane systems was the discovery that the 8-aza functionality, a nitrogen atom, is not a strict requirement for potent inhibition of monoamine uptake systems. nih.govresearchgate.net It was previously assumed that the amine nitrogen was essential for binding. nih.govresearchgate.net However, subsequent research demonstrated that the topological properties of tropane-like ligands are likely more critical than the presence of a specific functionality. nih.gov
Computational Chemistry and Spectroscopic Characterization
Theoretical Studies on Reaction Mechanisms and Conformations of Bicyclic Systems
Theoretical and computational studies are crucial for understanding the conformations of bicyclic systems like 8-Thiabicyclo[3.2.1]octane. The rigid framework of these molecules limits the number of possible conformations, which in turn influences their reactivity and physical properties. canada.ca The study of related bridged bicyclic ketones, such as tropinone (B130398) and its sulfur analog (TBON), highlights that their conformationally locked structures allow for better facial discrimination in chemical reactions. canada.ca
Conformational analysis of similar heterocyclic systems, such as 9-azabicyclo[3.3.1]nonane and 8-phosphabicyclo[3.2.1]octane derivatives, has been extensively studied using techniques like carbon-13 nuclear magnetic resonance spectroscopy. acs.org These studies help in understanding the conformational preferences of the bicyclic framework. For instance, investigations into seven-membered heterocycles containing sulfur have revealed the presence of chair and boat conformers, with energy barriers to interconversion that can be determined experimentally. gla.ac.uk
Furthermore, theoretical studies have been applied to understand the stereochemistry of reactions involving these bicyclic skeletons. For example, the Diels-Alder reactions of 1,3-dienes incorporated into an 8-oxa- or 8-thiabicyclo[3.2.1]octane backbone have been studied, showing a high degree of facial diastereoselectivity. researchgate.net Computational models, such as the MM2 force field, have been utilized to calculate the structures and energies of hydrocarbons, which can be extended to understand the steric and electronic effects within these bicyclic systems. researchgate.net In protonated 3-aza-bicyclo[3.3.1]nonane, theoretical calculations have indicated the formation of a dihydrogen bond, which contributes to the lowering of the system's energy. rsc.org
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of 8-Thiabicyclo[3.2.1]octan-3-ol and its derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of the related 8-thiabicyclo[3.2.1]octane shows characteristic fragmentation. aip.org In a study involving transformed root cultures, a compound proposed to be this compound was identified through gas chromatography-mass spectrometry (GC-MS). gla.ac.uk The analysis revealed two peaks with accurate mass values of 140.0824 and 144.0618 amu, which are characteristic of a sulfur-containing compound. gla.ac.uk The molecular ion for the related ketone, 8-thiabicyclo[3.2.1]octan-3-one, is also observable in its mass spectrum.
The following table summarizes the predicted collision cross-section values for the precursor, 8-thiabicyclo[3.2.1]octan-3-one, which are computationally derived to aid in its identification in ion mobility-mass spectrometry.
Predicted Collision Cross Section (CCS) Values for 8-Thiabicyclo[3.2.1]octan-3-one
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.05252 | 127.1 |
| [M+Na]+ | 165.03446 | 134.7 |
| [M-H]- | 141.03796 | 130.0 |
| [M+NH4]+ | 160.07906 | 152.8 |
| [M+K]+ | 181.00840 | 132.9 |
| [M+H-H2O]+ | 125.04250 | 123.4 |
| [M+HCOO]- | 187.04344 | 142.4 |
| [M+CH3COO]- | 201.05909 | 140.9 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not detailed in the provided context, the synthesis of its parent ketone, 8-thiabicyclo[3.2.1]octan-3-one, has been described, and its structure confirmed by methods including ¹H NMR. electronicsandbooks.com The synthesis of various 8-thiabicyclo[3.2.1]octane derivatives has been undertaken, and their structures were elucidated using spectroscopic techniques. gla.ac.uk For example, the structure of the novel 8-oxa-3-thia-6,7-diazabicyclo[3.2.1]octane ring system was confirmed by a single-crystal X-ray diffraction analysis. gla.ac.uk
The following table presents GC-MS data for a related compound found in an extract of Etlingera elatior.
GC-MS Data for a Derivative of this compound
| Retention Time (min) | Compound Name | Quality | Area (%) |
|---|---|---|---|
| 27.618 | This compound-6-methoxy-, (3-endo, 6-exo)- | 99 | 9.39 |
Data sourced from a study on Etlingera elatior extracts. smujo.id
Advanced Research Methodologies Applied to 8 Thiabicyclo 3.2.1 Octan 3 Ol Studies
In Vitro Enzyme Assays and Kinetic Analysis
In vitro enzyme assays have been crucial in characterizing the interaction between 8-thiabicyclo[3.2.1]octane derivatives and key enzymes in the tropane (B1204802) alkaloid biosynthetic pathway. Specifically, the activities of tropinone (B130398) reductase I (TR-I) and tropinone reductase II (TR-II) from Datura stramonium have been a primary focus.
Research has demonstrated that the sulfur analogues of nortropane compounds exhibit differential effects on these two enzymes. nih.gov It was found that only TR-I is capable of metabolizing the ketone precursor, 8-thiabicyclo[3.2.1]octan-3-one. nih.govresearchgate.net Furthermore, both the resulting alcohol stereoisomers, 8-thiabicyclo[3.2.1]octan-3α-ol and 8-thiabicyclo[3.2.1]octan-3β-ol, act as inhibitors of TR-I. nih.govresearchgate.net In contrast, these compounds have minimal effect on TR-II. nih.gov
Kinetic analysis has provided quantitative insights into these interactions. For the substrate 8-thiabicyclo[3.2.1]octan-3-one, a Michaelis-Menten constant (K_m) of 0.035 mM was determined with TR-I. nih.govresearchgate.net The inhibitory potency of the alcohol products was quantified by their half-maximal inhibitory concentration (I₅₀) values, which were 0.081 mM for 8-thiabicyclo[3.2.1]octan-3α-ol and a more potent 0.021 mM for 8-thiabicyclo[3.2.1]octan-3β-ol. nih.govresearchgate.net These findings highlight the specific and potent interaction of these sulfur analogues with TR-I. Further studies have noted that the optimal activity for TR-I from D. stramonium occurs at a pH of 6.4. ucl.ac.uk
| Compound | Enzyme | Kinetic Parameter | Value (mM) | Reference |
|---|---|---|---|---|
| 8-Thiabicyclo[3.2.1]octan-3-one | Tropinone Reductase I (TR-I) | K_m | 0.035 | nih.govresearchgate.net |
| 8-Thiabicyclo[3.2.1]octan-3α-ol | Tropinone Reductase I (TR-I) | I₅₀ | 0.081 | nih.govresearchgate.net |
| 8-Thiabicyclo[3.2.1]octan-3β-ol | Tropinone Reductase I (TR-I) | I₅₀ | 0.021 | nih.govresearchgate.net |
Use of Transformed Plant Root Cultures as Experimental Systems
Transformed root cultures, particularly of Datura stramonium, have served as powerful experimental systems to study the metabolic effects of 8-thiabicyclo[3.2.1]octane derivatives in a complex biological context. researchgate.netnih.gov These cultures maintain the secondary metabolic pathways of the parent plant, allowing for insightful metabolic studies. nih.gov
When 8-thiabicyclo[3.2.1]octan-3-one, the sulfur analogue of tropinone, was fed to D. stramonium transformed root cultures, it was extensively metabolized. researchgate.netresearchgate.netresearchgate.net The notable products identified were the reduction product, 8-thiabicyclo[3.2.1]octan-3-ol, and its corresponding 3-O-acetyl ester. researchgate.netresearchgate.net
Crucially, the introduction of this analogue perturbed the native tropane alkaloid biosynthesis. researchgate.netresearchgate.net The observed changes in the alkaloid profile correlated with the predictions from in vitro enzyme inhibition studies. nih.govresearchgate.net Specifically, the levels of alkaloids downstream of the TR-I reaction, such as hyoscyamine (B1674123), tropine (B42219), and 3α-acetoxytropane, were reduced. researchgate.netresearchgate.net Conversely, the concentration of pseudotropine, the product of the largely unaffected TR-II, was found to increase. researchgate.netresearchgate.net This demonstrates how these compounds can be used as biochemical tools to probe and manipulate metabolic pathways in living plant tissues. researchgate.net
| Compound Fed to Culture | Effect on Alkaloid Levels | Reference |
|---|---|---|
| 8-Thiabicyclo[3.2.1]octan-3-one | Decreased: Hyoscyamine, Tropine, 3α-Acetoxytropane | researchgate.netresearchgate.net |
| Increased: Pseudotropine | researchgate.netresearchgate.net |
Application of Stable Isotope Labeling in Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes and quantifying metabolic fluxes. nih.gov This methodology involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system and tracking the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. st-andrews.ac.uk
While direct studies employing stable isotope labeling specifically on this compound are not prominently documented, this methodology is fundamental to understanding the tropane alkaloid pathway that the thia-analogue perturbs. nih.govrsc.orgmdpi.com For instance, feeding experiments with isotopically labeled precursors like ornithine have been used to elucidate the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of the tropane skeleton. nih.gov Similarly, labeled forms of hyoscyamine have been synthesized to study its metabolism in plants. st-andrews.ac.uk
By applying a stable isotope-labeled precursor of the tropane ring to a system like the D. stramonium root cultures in the presence of 8-thiabicyclo[3.2.1]octan-3-one, researchers could precisely quantify the flux of intermediates through the competing branches of the pathway leading to tropine and pseudotropine. This would provide a more detailed understanding of the metabolic reprogramming induced by the sulfur analogue.
Biocatalytic Approaches for Synthesis and Modification
Biocatalysis leverages the high efficiency and selectivity of enzymes for organic synthesis, offering a sustainable alternative to traditional chemical methods. ucl.ac.uk The study of 8-thiabicyclo[3.2.1]octane derivatives has also intersected with this field, particularly in the synthesis of specific stereoisomers of this compound.
Research has shown that tropinone reductases can be used as biocatalysts for the reduction of the ketone 8-thiabicyclo[3.2.1]octan-3-one. ucl.ac.uk Specifically, tropinone reductase I (TR-I) can reduce this substrate to produce the corresponding alcohol, this compound. ucl.ac.uk This enzymatic approach provides a method for synthesizing the α- or β-alcohol stereoisomers. It has been suggested that the nitrogen atom in the native tropinone molecule is a key determinant for stereoselectivity, and its replacement with sulfur influences the reaction's outcome. ucl.ac.uk This highlights the potential for using plant-derived enzymes like TR-I in biocatalytic strategies to access novel alcohol compounds derived from tropinone analogues. ucl.ac.uk
Q & A
Q. How should researchers document contradictory results in synthetic yield or spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
